molecular formula C10H7BrN2O2 B5756692 1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione

1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione

Cat. No. B5756692
M. Wt: 267.08 g/mol
InChI Key: FEXWHOOBUZVNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione, also known as BPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPA is a heterocyclic compound that contains a pyrrole ring and a bromophenyl group. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in the regulation of cellular signaling pathways.

Mechanism of Action

1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, 1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione has been shown to inhibit the growth and proliferation of cancer cells, as well as to enhance insulin signaling and glucose uptake in adipocytes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione in scientific research is its potency as a PTP inhibitor, which allows for the study of cellular signaling pathways in a more targeted manner. However, one limitation of using 1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione is its potential for off-target effects, as it may also inhibit other enzymes or proteins that are not PTPs.

Future Directions

There are many potential future directions for research on 1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione. For example, researchers could investigate the effects of 1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione on specific PTP isoforms or on different cell types. Additionally, researchers could explore the use of 1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione as a therapeutic agent for diseases such as cancer or diabetes. Finally, researchers could investigate the potential for developing more selective PTP inhibitors based on the structure of 1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione.

Synthesis Methods

1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product can be purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione has been widely used in scientific research due to its ability to inhibit PTPs, which are involved in a variety of cellular processes. For example, PTPs play important roles in the regulation of insulin signaling, immune responses, and cell growth and differentiation.

properties

IUPAC Name

1-(4-bromoanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)12-13-9(14)5-6-10(13)15/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXWHOOBUZVNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN2C(=O)C=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione

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